(Z)-2-Cyano-3-phenyl-N-(2-phenylphenyl)prop-2-enamide
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Overview
Description
(Z)-2-Cyano-3-phenyl-N-(2-phenylphenyl)prop-2-enamide is an organic compound characterized by its cyano and phenyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Cyano-3-phenyl-N-(2-phenylphenyl)prop-2-enamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method involves the treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another approach includes stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of cyanoacetylation and subsequent reactions with phenyl derivatives can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-Cyano-3-phenyl-N-(2-phenylphenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include phenylboronic acid, triethylamine, and various metal catalysts . Reaction conditions often involve refluxing in solvents like ethanol or toluene .
Major Products Formed
Major products formed from these reactions include substituted amides, pyrrole derivatives, and other heterocyclic compounds .
Scientific Research Applications
(Z)-2-Cyano-3-phenyl-N-(2-phenylphenyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a precursor for synthesizing various heterocyclic compounds.
Industry: Utilized in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of (Z)-2-Cyano-3-phenyl-N-(2-phenylphenyl)prop-2-enamide involves its interaction with molecular targets through its cyano and phenyl groups. These interactions can lead to the formation of stable complexes with biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
(Z,Z)-Selanediylbis(2-propenamides): A novel class of organoselenium compounds with high glutathione peroxidase-like activity.
2-Cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)acrylamide: Another cyanoacetamide derivative with potential biological activities.
Properties
IUPAC Name |
(Z)-2-cyano-3-phenyl-N-(2-phenylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O/c23-16-19(15-17-9-3-1-4-10-17)22(25)24-21-14-8-7-13-20(21)18-11-5-2-6-12-18/h1-15H,(H,24,25)/b19-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYLICKAHZVHTJ-CYVLTUHYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC=CC=C2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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